4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
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Overview
Description
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by its complex structure, which includes a benzamide moiety linked to a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide or butyl chloride in the presence of a base, such as potassium carbonate or sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the benzoxazepine intermediate with an appropriate benzoyl chloride derivative in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects can be mediated through:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: It may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.
Interaction with Proteins: The compound may interact with proteins involved in cellular processes, altering their function and influencing cellular behavior.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: This compound shares a similar core structure but differs in the position of the substituents on the benzoxazepine ring.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide: This compound has a methoxy group instead of a butoxy group, which may affect its chemical properties and biological activity.
Uniqueness
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-5-7-14-29-19-11-8-17(9-12-19)22(27)25-18-10-13-20-21(15-18)30-16-24(3,4)23(28)26(20)6-2/h8-13,15H,5-7,14,16H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGZAWIRRDIBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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